molecular formula C18H20 B14355246 2-(Phenylethynyl)-3-(prop-2-en-1-yl)bicyclo[2.2.1]heptane CAS No. 94123-06-5

2-(Phenylethynyl)-3-(prop-2-en-1-yl)bicyclo[2.2.1]heptane

Cat. No.: B14355246
CAS No.: 94123-06-5
M. Wt: 236.4 g/mol
InChI Key: XSCRAAUJAOXIJH-UHFFFAOYSA-N
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Description

2-(Phenylethynyl)-3-(prop-2-en-1-yl)bicyclo[221]heptane is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenylethynyl)-3-(prop-2-en-1-yl)bicyclo[2.2.1]heptane can be achieved through several synthetic routes. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates, allowing for the functionalization of the bicyclic structure.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthetic routes. The use of continuous flow reactors and advanced catalytic systems could be employed to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Phenylethynyl)-3-(prop-2-en-1-yl)bicyclo[2.2.1]heptane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of saturated bicyclic structures.

    Substitution: Substitution reactions can introduce different functional groups into the bicyclic framework.

Common Reagents and Conditions

Common reagents used in these reactions include Lewis acids, palladium catalysts, and strong bases. Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include oxygenated bicyclic derivatives, reduced bicyclic compounds, and various substituted bicyclic structures.

Scientific Research Applications

2-(Phenylethynyl)-3-(prop-2-en-1-yl)bicyclo[2.2.1]heptane has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Phenylethynyl)-3-(prop-2-en-1-yl)bicyclo[2.2.1]heptane involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved in its action include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptane derivatives: These compounds share a similar bicyclic structure but differ in their functional groups.

    2-Azabicyclo[2.2.1]heptanes: These compounds contain a nitrogen atom in the bicyclic framework, leading to different chemical properties and applications.

    Bicyclo[2.1.1]hexanes: These compounds have a smaller bicyclic structure and are used in different contexts.

Uniqueness

2-(Phenylethynyl)-3-(prop-2-en-1-yl)bicyclo[221]heptane is unique due to its combination of a phenylethynyl group and a prop-2-en-1-yl group attached to the bicyclic framework

Properties

CAS No.

94123-06-5

Molecular Formula

C18H20

Molecular Weight

236.4 g/mol

IUPAC Name

2-(2-phenylethynyl)-3-prop-2-enylbicyclo[2.2.1]heptane

InChI

InChI=1S/C18H20/c1-2-6-17-15-10-11-16(13-15)18(17)12-9-14-7-4-3-5-8-14/h2-5,7-8,15-18H,1,6,10-11,13H2

InChI Key

XSCRAAUJAOXIJH-UHFFFAOYSA-N

Canonical SMILES

C=CCC1C2CCC(C2)C1C#CC3=CC=CC=C3

Origin of Product

United States

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